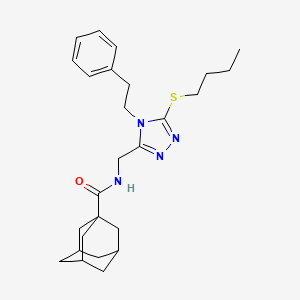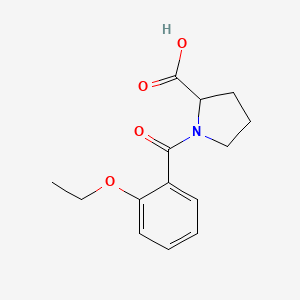
1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a 2-ethoxybenzoyl group . The InChI code for this compound is 1S/C14H17NO4/c1-2-19-12-8-4-3-6-10 (12)13 (16)15-9-5-7-11 (15)14 (17)18/h3-4,6,8,11H,2,5,7,9H2,1H3, (H,17,18) .Physical And Chemical Properties Analysis
1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Potential Analgesic Activity
Research on compounds structurally related to 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid, such as 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has shown promising analgesic and anti-inflammatory properties. These compounds were evaluated for their potency in the mouse phenylquinone writhing assay and for their minimal gastrointestinal erosion potential in rats upon chronic administration. Extensive QSAR studies revealed that the analgesic and anti-inflammatory potencies of these compounds are correlated with the steric and hydrogen-bonding properties of the benzoyl substituents, highlighting their potential as analgesic agents in humans (Muchowski et al., 1985).
Antimicrobial Activity of Pyridine Derivatives
Another study focused on the synthesis of new pyridine derivatives, starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These derivatives exhibited variable and modest antimicrobial activity against several bacterial and fungal strains. This suggests potential applications of related compounds in developing new antimicrobial agents (Patel et al., 2011).
Synthesis of Oxazolidines and Thiazolidines
The synthesis of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position has been explored. These compounds are precursors for the production of oxazoles and thiazoles, indicating their relevance in synthesizing heterocyclic compounds, which are essential in pharmaceutical chemistry (Badr et al., 1981).
Endothelin Antagonists for Therapeutic Use
Research into pyrrolidine-3-carboxylic acids has identified them as potent and selective endothelin antagonists, with modifications to their structure leading to enhanced binding activity and metabolic stability. Such compounds, including modifications to the ethoxy group, are under evaluation for their therapeutic potential, particularly in treating conditions related to endothelin activity (Jae et al., 2001).
Synthesis of Heteroaromatic Biaryls
The decarboxylative coupling of heteroaromatic carboxylic acids with aryl halides, utilizing a Pd(0) carbene complex, has been demonstrated as an effective method for synthesizing heteroaromatic biaryls. This technique offers a pathway for creating C2-monoarylated indoles, highlighting the versatility of carboxylic acid derivatives in facilitating complex organic reactions (Nandi et al., 2012).
Safety and Hazards
The safety information available indicates that 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-ethoxybenzoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-19-12-8-4-3-6-10(12)13(16)15-9-5-7-11(15)14(17)18/h3-4,6,8,11H,2,5,7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPJSQSAWCEOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753687.png)
![2-[1-(4-Fluorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2753688.png)
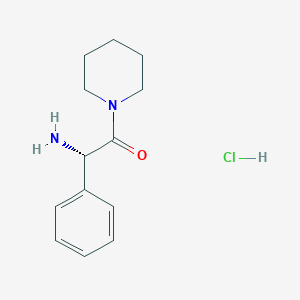

![2-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2753691.png)

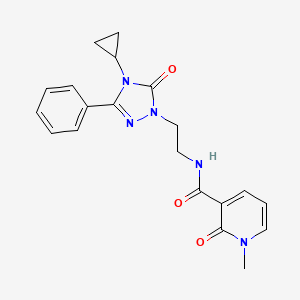

![2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2753697.png)
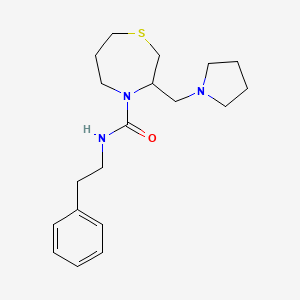
![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2753702.png)
![2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753705.png)

